molecular formula C11H13NO B3353014 7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one CAS No. 5220-63-3

7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B3353014
CAS No.: 5220-63-3
M. Wt: 175.23 g/mol
InChI Key: VQELAXQGFKCONV-UHFFFAOYSA-N
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Description

7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one (CAS 5220-63-3) is a versatile dihydroquinolinone derivative that serves as a valuable synthetic intermediate and core scaffold in organic and medicinal chemistry research. This compound is a key building block for the synthesis of a diverse range of biologically active molecules. The dihydroquinolinone core is recognized for its prevalence in compounds with significant pharmacological profiles, including investigated anticancer and neuroprotective activities . Efficient, one-pot synthetic routes have been developed for this class of molecules, often utilizing Morita-Baylis-Hillman adducts and cyclohexane-1,3-diones under mild conditions, which benefit from high chemical selectivity and good atom economy . Researchers employ this compound in the development of potential therapeutic agents due to its privileged structure. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7-dimethyl-6,8-dihydroquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)6-9-8(10(13)7-11)4-3-5-12-9/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQELAXQGFKCONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC=N2)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483862
Record name 5(6H)-Quinolinone, 7,8-dihydro-7,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5220-63-3
Record name 5(6H)-Quinolinone, 7,8-dihydro-7,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations for 7,7 Dimethyl 7,8 Dihydroquinolin 5 6h One

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

A logical retrosynthetic analysis of the target molecule, 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, suggests several strategic disconnections. The core bicyclic structure can be deconstructed through a retro-cyclization/condensation approach. The most common strategy involves disconnecting the pyridine (B92270) ring, leading back to a key intermediate, an enaminone, and a three-carbon synthon.

This primary disconnection breaks the C4-C4a and N1-C8a bonds, conceptually reversing a condensation reaction. This leads to 3-amino-5,5-dimethylcyclohex-2-enone and a suitable three-carbon electrophilic partner. The enaminone itself is readily prepared from 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). researchgate.net This approach forms the basis for many of the synthetic methodologies discussed below.

Another key disconnection strategy targets the bond between an enamide and an acylating agent, followed by an electrophilic cyclization, a method that can be performed in a single synthetic procedure without isolating the intermediate. researchgate.netresearchgate.net

Multi-Component Reaction Approaches to the Dihydroquinolinone Skeleton

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecular architectures like the dihydroquinolinone skeleton. mdpi.comchemmethod.comnih.gov These reactions combine three or more starting materials in a single pot to form the final product, which incorporates substantial portions of all reactants.

One-Pot Synthetic Routes for the Chemical Compound

The synthesis of this compound and its derivatives is well-suited to one-pot procedures, which streamline the synthetic process by avoiding the isolation of intermediates. researchgate.net A prevalent one-pot method involves the reaction of a Baylis-Hillman adduct with 5,5-dimethyl-1,3-cyclohexanedione and ammonium acetate. google.com This approach, which can be conducted with or without a solvent, exemplifies a highly efficient construction of the dihydroquinolinone core. google.com

Another documented one-pot synthesis of a related derivative, 7,7-dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, involves a two-step reaction between an enaminone and an acylating agent, followed by electrophilic cyclization. researchgate.netresearchgate.net This highlights the versatility of one-pot strategies in assembling the bicyclic system.

The Hantzsch condensation is another classic multi-component reaction that has been adapted for the synthesis of polyhydroquinoline derivatives, demonstrating the power of MCRs in this area. semanticscholar.org

The following table summarizes representative one-pot synthetic approaches to derivatives of the target compound.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductYieldReference
Baylis-Hillman adduct5,5-dimethyl-1,3-cyclohexanedioneAmmonium acetateTriethylamine (B128534), 90°C, no solvent3-benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one37.8% google.com
Baylis-Hillman adduct5,5-dimethyl-1,3-cyclohexanedioneAmmonium acetatePyridine, Ethanol (B145695), 78°C3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one55.4% google.com
Morita-Baylis-Hillman adduct acetatesCyclohexane-1,3-dionesAmmonium acetate/primary aminesSolvent-free2-hydroxy-7,8-dihydroquinolin-5(6H)-onesGood to excellent researchgate.net
EnaminoneAcylating agent (Acyl Meldrum's acid)-Electrophilic cyclization7,7-dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione- researchgate.netresearchgate.net
Substituted aldehydesDimedoneEthyl acetoacetateHClO4-SiO2, solvent-freePolyhydroquinoline derivativesExcellent semanticscholar.org

Catalytic Systems in the Synthesis of the Chemical Compound

Catalysis plays a pivotal role in the synthesis of dihydroquinolinones, offering pathways with enhanced efficiency, selectivity, and milder reaction conditions. Both metal-based and organocatalytic systems have been successfully employed.

Metal catalysts have been utilized in various transformations leading to the quinoline (B57606) core. For instance, manganese-catalyzed oxidation has been employed for the synthesis of related structures, suggesting its potential applicability. rsc.org In the synthesis of related quinazolinones, zinc ferrite (B1171679) nanocatalysts have proven effective, highlighting the utility of nanoparticle-based catalysts. mdpi.comsemanticscholar.org While not directly applied to the title compound, these examples showcase the potential for metal catalysis in similar heterocyclic syntheses. Copper-catalyzed methods have also been developed for the synthesis of trifluoromethylated dihydroquinolin-2(1H)-ones. mdpi.com

Organocatalysis provides a valuable metal-free alternative for the synthesis of heterocyclic compounds. nih.gov Acid catalysts, such as p-toluenesulfonic acid, have been used in the formation of dihydroquinolinone precursors. researchgate.net In the broader context of quinazolinone synthesis, which shares common synthetic principles, catalysts like camphorsulfonic acid (CSA) and chiral phosphoric acids have been effectively used. nih.gov The use of basic catalysts like triethylamine and pyridine is also documented in one-pot syntheses of dihydroquinolinone derivatives. google.com These examples underscore the broad utility of organocatalysts in constructing these heterocyclic systems.

Modern synthetic chemistry places a strong emphasis on green and sustainable methods. In the context of this compound synthesis, several approaches align with green chemistry principles. The use of one-pot reactions and solvent-free conditions significantly reduces waste and energy consumption. researchgate.netgoogle.com Water has also been explored as a green solvent for related syntheses, such as for dihydrocinnolin-5(6H)-ones. researchgate.net

The use of heterogeneous catalysts, like HClO4-SiO2 and zinc ferrite nanocatalysts, is another key aspect of green chemistry, as these catalysts can often be easily recovered and reused, minimizing waste and cost. semanticscholar.orgmdpi.comsemanticscholar.org

Stepwise Synthetic Pathways to this compound

The construction of the this compound core is achieved through carefully planned stepwise reactions that involve the formation of key precursors and subsequent cyclization to form the characteristic bicyclic system.

Precursor Synthesis and Functional Group Transformations

The primary precursors for the synthesis of this compound and its derivatives are typically derived from readily available starting materials. A common and crucial precursor is 5,5-dimethyl-1,3-cyclohexanedione , also known as dimedone. This diketone provides the foundational carbocyclic ring onto which the pyridine ring is annulated.

Another key set of precursors includes β-amino-α,β-unsaturated aldehydes or ketones. nih.gov In many synthetic routes, these are formed in situ. For instance, the reaction of 5,5-dimethylcyclohexane-1,3-dione with ammonium acetate can yield 3-amino-5,5-dimethylcyclohex-2-enone . researchgate.net This enaminone is a versatile intermediate, possessing both a nucleophilic amino group and an electrophilic carbonyl group, primed for cyclization reactions.

Alternatively, Baylis-Hillman adducts serve as elaborate precursors for the synthesis of substituted derivatives. google.comresearchgate.net These adducts, which are typically α-methylene-β-hydroxy esters or similar structures, are synthesized from aldehydes and activated alkenes. They introduce a functionalized side chain that can be incorporated into the final quinolinone structure. For example, a Baylis-Hillman adduct such as 2-(acetoxy-(3-phenyl))methyl methacrylate (B99206) can be used to introduce a benzyl (B1604629) group at the 3-position of the quinolinone ring. google.com

Cyclization Reactions and Annulation Strategies

The pivotal step in forming the quinolinone ring system is the cyclization reaction. The Friedländer annulation , a classic method for quinoline synthesis, is a relevant strategy. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of this compound, variations of this condensation are employed.

One of the most efficient methods reported is a one-pot, three-component reaction . A notable example involves the reaction of a Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione, and a source of ammonia, such as ammonium acetate or aqueous ammonia. google.comresearchgate.net This approach is advantageous as it proceeds under solvent-free conditions or in an organic solvent, offering good to excellent yields and simplifying the work-up procedure. researchgate.net The mechanism likely involves the initial formation of an enamine from the diketone and ammonia, followed by a Michael addition to the Baylis-Hillman adduct, and subsequent intramolecular condensation and dehydration to form the heterocyclic ring.

Another established cyclization strategy involves reacting 3-amino-5,5-dimethylcyclohex-2-enone with β-ethoxy-α,β-unsaturated aldehydes or ketones. nih.gov Similarly, reacting 5,5-dimethyl-1,3-cyclohexanedione with β-amino-α,β-unsaturated aldehydes or ketones also yields the desired 7,8-dihydroquinolin-5(6H)-one framework. nih.gov A specific example describes the reaction of 5,5-dimethylcyclohexane-1,3-dione with ammonium acetate and 1,1,3,3-tetraethoxypropane (B54473) to form the unsubstituted this compound. researchgate.net

For the synthesis of related quinazolinone structures, a three-component reaction of 5,5-dimethylcyclohexane-1,3-dione, an aryl aldehyde, and thiourea (B124793) has been effectively catalyzed by a zinc ferrite nanocatalyst, suggesting that nanocatalysis could be a promising strategy for the synthesis of the title compound as well. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement for the Chemical Compound

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Significant efforts have been made to optimize these parameters to develop more practical and economical synthetic routes.

A key development has been the implementation of one-pot synthesis under solvent-free conditions . google.comresearchgate.net This approach not only enhances the yield but also aligns with the principles of green chemistry by reducing solvent waste. In a patented method for a derivative, the reaction is carried out by stirring a mixture of the Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione, and ammonium acetate with a base catalyst like triethylamine. google.com

The optimization of various reaction parameters has been systematically studied, as detailed in the table below, based on a patented procedure for the synthesis of 3-substituted-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one. google.com

ParameterConditionEffect on Yield
Catalyst Triethylamine (base)Facilitates the reaction, leading to good yields.
Solvent Solvent-free or various organic solventsSolvent-free conditions are effective and environmentally friendly. google.com Use of ethanol as a solvent is also reported. google.com
Temperature 0 to 100 °CA reaction temperature of 90°C is reported to be effective in a one-pot, solvent-free method. google.com
Reactant Ratio Baylis-Hillman adduct:diketone:base:ammonium acetate = 1:1.2:1.2:3This specific molar ratio was found to be optimal in a particular patented example. google.com
Reaction Time 1 to 12 hours for the initial step, 0.5 to 6 hours after adding ammonium sourceA total reaction time of 6 hours was used in a specific one-pot synthesis. google.com

The choice of reactants and their substituents also plays a crucial role in the final yield. For instance, using a Baylis-Hillman adduct derived from 3-nitrobenzaldehyde (B41214) resulted in a remarkably high yield of 91.0%. google.com In contrast, the adduct from benzaldehyde (B42025) gave a yield of 37.8% under similar one-pot, solvent-free conditions, which could be improved to 55.4% when the reaction was conducted in ethanol. google.com This indicates that both electronic effects of the substituents and the choice of solvent are critical factors for yield enhancement.

Furthermore, the use of novel catalytic systems, such as zinc ferrite nanocatalysts in related syntheses, has been shown to increase yields and reduce reaction times under reflux conditions. mdpi.com The reusability of such catalysts makes the process more economical for potential large-scale production. mdpi.com

Stereoselective Synthesis of Chiral Analogues (if applicable)

The core structure of this compound is achiral. However, the introduction of a stereocenter, for instance at the C4 position or on a substituent, would result in chiral analogues. While the surveyed literature does not provide specific examples of stereoselective synthesis for chiral analogues of this compound, extensive research has been conducted on the stereoselective synthesis of related chiral tetrahydroquinolines. These methodologies could potentially be adapted for the target compound.

For example, the synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) has been achieved through a dynamic kinetic resolution of the corresponding racemic 8-hydroxy precursor using a lipase (B570770) from Candida antarctica. nih.gov This enzymatic approach is a powerful tool for obtaining enantiomerically pure building blocks.

Another strategy involves the use of chiral ligands in metal-catalyzed reactions. Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully employed as ligands in rhodium and other metal complexes for the asymmetric transfer hydrogenation of imines, yielding chiral tetrahydroisoquinoline products with high enantioselectivity. nih.gov This highlights the potential of using chiral catalysts to induce asymmetry in the synthesis of quinoline derivatives.

Furthermore, chiral starting materials from the "chiral pool," such as naturally occurring monoterpenes like (-)-β-pinene, have been used to synthesize chiral 2-methyl-5,6,7,8-tetrahydroquinolines. researchgate.net This approach builds the chiral quinoline framework from a pre-existing enantiopure scaffold.

Although these methods have been applied to saturated or differently substituted quinoline rings, they represent the current state-of-the-art in the field and provide a foundation for future investigations into the stereoselective synthesis of chiral this compound analogues.

Chemical Reactivity and Transformation of 7,7 Dimethyl 7,8 Dihydroquinolin 5 6h One

Functionalization of the Quinolone Nitrogen Atom

The nitrogen atom within the lactam moiety of 7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one is a key site for functionalization. As a secondary amine incorporated into a cyclic amide, it can undergo reactions such as N-alkylation and N-acylation.

N-alkylation can be achieved using various alkylating agents under basic conditions. The use of a base, such as sodium hydride or potassium carbonate, is necessary to deprotonate the weakly acidic N-H proton, generating a more nucleophilic lactam anion. This anion can then react with alkyl halides, sulfates, or other electrophiles. Microwave-assisted N-alkylation of lactams in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) offers a rapid and efficient solvent-free method. mdpi.com For instance, various amides and lactams can be successfully alkylated with alkyl halides using a mixture of potassium carbonate and potassium hydroxide (B78521) under microwave irradiation. mdpi.com

N-acylation proceeds by treating the compound with acylating agents like acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to scavenge the generated acid. This reaction introduces an acyl group onto the nitrogen, forming an N-acyl derivative. For example, N-amino-4,7-dimethyl-6-nitroquinoline-2-one readily reacts with acetic anhydride (B1165640) to yield the diacetylamino derivative and with benzoyl chloride to give the monobenzoylamino derivative. sapub.org

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The benzene (B151609) ring portion of the quinoline scaffold is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the activating, ortho,para-directing effect of the amino group (part of the lactam) and the deactivating effect of the carbonyl group and the pyridine ring. Generally, electrophilic attack on quinoline and its derivatives occurs preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring. elsevierpure.comiust.ac.ir The most favored positions for substitution are C5 and C8, due to the superior stability of the resulting cationic intermediates. elsevierpure.com However, in the 2-quinolone system, positions C6 and C8 are often the most reactive.

Nitration: Nitration of quinolone systems is a common transformation. For example, the nitration of 1-methylquinolin-2(1H)-one with nitric acid can be controlled by temperature to yield mono- or di-nitrated products. nih.gov At lower temperatures (50 °C), 1-methyl-6-nitro-2-quinolone is the main product. nih.gov Similarly, 4,7-dimethylcoumarin, a related heterocyclic structure, undergoes nitration with nitric and sulfuric acids primarily at the C6 position. sapub.org For this compound, nitration is expected to occur on the carbocyclic ring, likely at the C3 or C1 position (systematic numbering) depending on the reaction conditions.

Halogenation: The halogenation of quinolines can be achieved using various reagents. Metal-free methods for the C5-halogenation of 8-substituted quinolines have been developed using inexpensive reagents like trihaloisocyanuric acid or N-halosuccinimides (NCS, NBS, NIS). niscpr.res.innih.gov While these methods are specific for C5 halogenation directed by a C8 substituent, they highlight the general accessibility of halogenated quinolines. Electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like I₂, Br₂, and ICl is another effective route to 3-haloquinolines. nih.gov

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful method for formylation and is widely used on electron-rich aromatic and heterocyclic compounds. When applied to acetanilides, it can lead to the formation of 2-chloro-3-formylquinolines. niscpr.res.in This reaction involves an electrophilic attack by the Vilsmeier reagent (a chloromethyleneiminium salt, typically formed from POCl₃ and DMF). For quinolinone systems, this reaction can introduce a formyl group, often accompanied by chlorination of the hydroxylactam, providing a versatile intermediate for further synthesis. niscpr.res.innih.govnih.govtandfonline.comias.ac.inorientjchem.org For instance, pyrimido[4,5-b]quinoline derivatives can undergo regioselective formylation using the Vilsmeier-Haack reagent to yield β-chlorovinylaldehyde products. nih.gov

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The α,β-unsaturated ketone moiety in the cyclohexenone part of the molecule is a prime target for nucleophilic attack. Nucleophiles can add either directly to the carbonyl carbon (1,2-addition) or to the β-carbon in a conjugate fashion (1,4-addition or Michael addition).

Reactions with Organometallic Reagents: Hard nucleophiles, such as Grignard reagents and organolithium compounds, typically favor 1,2-addition to α,β-unsaturated ketones. youtube.comlibretexts.org This would result in the formation of a tertiary alcohol at the C5 position. However, the presence of steric hindrance around the carbonyl group can promote 1,4-addition. youtube.com Softer nucleophiles, like lithium diorganocuprates (Gilman reagents), almost exclusively give the 1,4-addition product. libretexts.org The use of a Cu(I) salt as a catalyst with a Grignard reagent can also direct the reaction towards exclusive 1,4-addition. youtube.com

Reduction of the Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is commonly used for the reduction of ketones and aldehydes. jst.go.jp The reaction would convert the C5-keto group into a hydroxyl group, yielding 7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially also reduce the lactam carbonyl, although this would require more forcing conditions.

Reactions Involving the Dihydropyridine (B1217469) Moiety

The dihydropyridine ring in this compound can undergo aromatization to form the corresponding fully aromatic quinoline derivative. This transformation is a dehydrogenation reaction and is a common strategy in the synthesis of quinolines.

Aromatization/Dehydrogenation: Aromatization can be achieved using various oxidizing agents. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and widely used reagent for the dehydrogenation of hydroaromatic compounds, including tetrahydroquinolines, to their aromatic counterparts. acs.orgacs.orgresearchgate.netresearchgate.net The reaction typically proceeds via a hydride transfer mechanism. Catalytic dehydrogenation offers an alternative route. Palladium on carbon (Pd/C) is a common catalyst for such reactions, often requiring high temperatures. researchgate.netresearchgate.net Homogeneous catalysts, such as iridium complexes, can also effect the dehydrogenation of tetrahydroquinoline derivatives under milder conditions. researchgate.net This aromatization would convert the 7,8-dihydroquinolin-5(6H)-one core into a 7,7-dimethyl-5-hydroxyquinoline structure, assuming tautomerization of the initial ketone.

Derivatization Strategies for Structural Modification of the Chemical Compound

The multiple reactive sites on the this compound scaffold make it an excellent starting material for the synthesis of diverse analogues and complex fused heterocyclic systems.

Synthesis of Analogues with Varied Substituents

The synthesis of analogues with different substituents can be achieved by employing substituted starting materials in the initial synthesis of the quinolinone ring or by functionalizing the pre-formed scaffold. Multicomponent reactions are particularly powerful for generating diversity. For example, pyrimido[4,5-b]quinolines can be synthesized via a one-pot reaction of dimedone, various aromatic aldehydes, and an aminopyrimidine, allowing for a wide range of substituents on the final molecule. nih.govrsc.orgresearchgate.netbohrium.com

Formation of Fused Heterocyclic Systems

The reactivity of the β-dicarbonyl-like moiety (the enolizable ketone and adjacent methylene (B1212753) group) and the enamine-like character of the lactam make this compound an ideal substrate for constructing additional fused rings.

Synthesis of Pyrazole-Fused Systems: Pyrazolo[3,4-b]quinolines can be synthesized by reacting the dihydroquinolinone scaffold with hydrazine (B178648) derivatives. A common method involves a multicomponent reaction between an aldehyde, a 1,3-dicarbonyl compound (like dimedone), and a 5-aminopyrazole. mdpi.commdpi.com Alternatively, a pre-formed 2-oxo-hexahydroquinoline-3-carbonitrile can react with hydrazine hydrate (B1144303) to eliminate water and form the fused pyrazole (B372694) ring. mdpi.com The reaction of 2-chloro-3-formylquinolines with hydrazine is also a well-established route to pyrazolo[3,4-b]quinolines. uj.edu.plnih.gov

Table 1: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

Starting Material Reagents Product Reference
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Hydrazine hydrate 5,6,7,8-Tetrahydro-4-phenyl-1H-pyrazolo[3,4-b]quinolin-3-amine mdpi.com
Dimedone, Aromatic Aldehydes, 5-Amino-1-phenyl-pyrazoles Pyridine-2-carboxylic acid (catalyst) 3,7,7-Trimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one derivatives mdpi.com

Synthesis of Isoxazole-Fused Systems: Isoxazolo[5,4-b]quinolines can be prepared through the cyclocondensation of a β-dicarbonyl compound with hydroxylamine (B1172632). core.ac.ukrsc.org The reaction of the dihydroquinolinone with hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695) or acetic acid would lead to the formation of the fused isoxazole (B147169) ring. The regioselectivity of the cyclization depends on which carbonyl group of the diketone precursor is more reactive. core.ac.uk Enamino diketones also react with hydroxylamine to form isoxazoles. researchgate.net

Table 2: Synthesis of Isoxazolo[5,4-b]quinoline Derivatives

Starting Material Reagents Product Reference
Dibenzoylmethane Hydroxylamine hydrochloride 3-Aryl-5-phenylisoxazole and/or 5-Aryl-3-phenylisoxazole rsc.org
1,3-Diketones Hydroxylamine hydrochloride 3,5-Disubstituted isoxazoles core.ac.ukresearchgate.net

Synthesis of Pyrimidine-Fused Systems: Pyrimido[4,5-b]quinolines are readily synthesized via multicomponent reactions. A common and efficient method is the one-pot reaction of 6-aminouracil (B15529) (or a related aminopyrimidine), an aromatic aldehyde, and a 1,3-dicarbonyl compound like dimedone. rsc.orgresearchgate.netbohrium.comsharif.edu These reactions can be performed under catalyst-free, solvent-free mechanochemical conditions, representing a green synthetic approach. rsc.org

Table 3: Synthesis of Pyrimido[4,5-b]quinoline Derivatives

Starting Materials Conditions Product Reference
6-Aminouracil, Aromatic aldehyde, Dimedone Ball-milling (mechanochemical) Pyrimido[4,5-b]quinoline derivatives rsc.org
6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic aldehydes, Dimedone Fe₃O₄@nano-cellulose/Sb(V) (catalyst), solvent-free Pyrimido[4,5-b]quinolone derivatives sharif.edu

Oxidative and Reductive Transformations of the Chemical Compound

The reactivity of this compound is characterized by the potential for both oxidative and reductive transformations, which can alter its core structure and lead to a variety of derivatives. These reactions primarily target the dihydroquinoline core, influencing its degree of saturation and functionality.

Oxidative Transformations

The partial saturation of the pyridine ring in the this compound scaffold makes it susceptible to oxidation. A key oxidative transformation involves the conversion of the dihydroquinolinone system into a quinoline-dione. Research has shown that precursors to the target compound can be oxidized to afford dione (B5365651) derivatives. For instance, an intermediate in the synthesis of pyridine analogs, closely related to our title compound, can be oxidized using a cobalt-based catalytic system, specifically Co(acac)₂ with tert-butyl hydroperoxide (t-BuOOH), to yield the corresponding dione. researchgate.net This type of oxidation increases the conjugation within the heterocyclic ring system.

General oxidative strategies are fundamental in the synthesis of many quinoline derivatives, often serving as a final step to achieve aromatization of a partially hydrogenated ring. mdpi.commdpi.com While not always starting from the pre-formed dihydroquinolinone, these methods highlight the inherent tendency of the dihydro-scaffold to be converted into a more stable, fully aromatic quinoline system under oxidative conditions. mdpi.commdpi.com

Reductive Transformations

Reductive processes on the this compound framework can target either the ketone functional group or the C=N bond within the heterocyclic ring. The reduction of related heterocyclic systems provides insight into the potential transformations for this compound. For example, the reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, which share a similar nitrogen-containing heterocyclic structure, has been accomplished using sodium borohydride (NaBH₄). nih.gov This process reduces the pyrimidine (B1678525) ring, leading to the formation of various stereoisomers of the corresponding tetrahydro-derivative. nih.gov Such a reaction on this compound would be expected to yield 7,7-dimethyl-decahydroquinolin-5-one or the corresponding alcohol, depending on the reaction conditions.

Furthermore, reductive processes are employed in the modification of substituted quinolines. For example, reductive deselenation has been used to remove selenium from a selenadiazole ring fused to a quinolone, and catalytic hydrogenation is a common method for reducing nitro groups on the quinoline ring or for dechlorination. nih.gov These examples demonstrate that various functional groups on the quinoline scaffold can be selectively reduced, suggesting that similar transformations could be applied to derivatives of this compound to produce a range of novel compounds.

Transformation Type Reagents/Conditions Product Type Reference
OxidationCo(acac)₂ / t-BuOOHQuinoline-dione researchgate.net
ReductionSodium Borohydride (NaBH₄)Tetrahydro-derivative nih.gov
Reductive DeselenationNot specifiedDiaminoquinoline nih.gov
Catalytic HydrogenationNot specifiedDechlorinated quinoline nih.gov

Spectroscopic Tracking of Reaction Progress and Intermediate Formation

Spectroscopic techniques are indispensable for monitoring the progress of reactions involving this compound and for the structural elucidation of its products and any transient intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for these purposes.

NMR Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR provide detailed information about the molecular structure of the starting material and its transformation products. For various derivatives of this compound, characteristic signals in the ¹H NMR spectrum confirm the presence of the dimethyl group (a singlet around δ 1.0-1.14 ppm), and methylene protons of the cyclohexenone ring (singlets or multiplets between δ 2.3-2.8 ppm). google.com The aromatic protons provide information on the substitution pattern of the quinoline core. google.comnih.gov

During a reaction, the disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be tracked over time to determine reaction completion. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are used to establish the connectivity between protons, which is crucial for assigning complex spectra, especially in substituted quinolines. researchgate.net

Furthermore, advanced NMR experiments like the Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful for determining the stereochemistry of reaction products. In the reduction of related heterocyclic systems, NOESY was used to differentiate between syn- and anti- isomers by analyzing through-space interactions between protons, allowing for the quantification of long-range interproton distances. nih.gov Such analysis is critical in understanding the stereochemical outcome of reductive transformations on the dihydroquinolinone core.

Mass Spectrometry

Mass spectrometry is vital for determining the molecular weight of starting materials, intermediates, and final products. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule, confirming its identity. researchgate.net In the synthesis of related cinnoline (B1195905) derivatives, MS was used alongside NMR and FT-IR to characterize the final products. researchgate.net The fragmentation patterns observed in the mass spectrum can also offer structural clues. The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for monitoring reaction mixtures, as it allows for the separation of different components (starting material, intermediates, products, and byproducts) before their detection by the mass spectrometer.

In some cases, researchers have attempted to pinpoint key reaction intermediates directly through NMR studies, highlighting the importance of these spectroscopic methods in mechanistic investigations of quinoline synthesis. mdpi.com

Spectroscopic Technique Application Key Findings/Information Obtained Reference
¹H NMRStructural ElucidationChemical shifts for dimethyl and methylene groups, aromatic substitution patterns. google.comnih.gov
¹³C NMRStructural ElucidationCarbon skeleton confirmation, chemical shifts of carbonyl and aromatic carbons. semanticscholar.org
COSY (2D NMR)Structural ElucidationCorrelation of spin-coupled protons to establish connectivity. researchgate.net
NOESY (2D NMR)Stereochemical AnalysisDifferentiation of syn- and anti- isomers by measuring interproton distances. nih.gov
Mass Spectrometry (MS)Molecular Weight DeterminationConfirmation of product molecular weight and fragmentation patterns. researchgate.net
High-Resolution MS (HRMS)Elemental CompositionAccurate mass measurement to confirm the chemical formula. researchgate.net

Computational and Theoretical Studies of 7,7 Dimethyl 7,8 Dihydroquinolin 5 6h One

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the behavior of molecules. For 7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one, these studies would be invaluable but have not been specifically published.

A foundational step in any computational study is the optimization of the molecule's three-dimensional structure to find its most stable energetic state. This process would determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would involve mapping the potential energy surface to identify the most stable conformer(s). However, specific data tables detailing these parameters are not available in the current body of scientific literature.

DFT methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for this compound would provide a theoretical benchmark for experimental data. At present, no such theoretical spectroscopic data has been published.

Global and local reactivity descriptors, such as electrophilicity and nucleophilicity indices, can be derived from DFT calculations. These descriptors quantify the propensity of a molecule to react with electrophiles or nucleophiles and can identify the most reactive sites within the molecule. The calculation of these indices for this compound would offer predictive insights into its chemical interactions, a topic that awaits exploration.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. An MD simulation of this compound would provide a detailed picture of its conformational landscape and how it is influenced by different solvents. This information is particularly important for understanding its behavior in solution. Regrettably, no such simulation studies have been reported in the literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Compound Series

QSPR modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. While QSPR studies have been conducted on various series of quinoline (B57606) derivatives to predict their physicochemical and biological properties, a model that specifically includes and provides data for this compound has not been identified in the available literature. Such a study would require a dataset of related compounds with known properties to build a predictive model.

Theoretical Prediction of Reaction Mechanisms and Transition States

Quantum-chemical calculations are instrumental in elucidating the complex sequences of events that occur during chemical reactions. For derivatives of this compound, computational methods have been employed to map out reaction energy profiles, identify intermediates, and characterize the high-energy transition states that connect them.

Detailed research into the formation of related heterocyclic systems, such as 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, has utilized ab initio quantum-chemical calculations to propose plausible reaction mechanisms. These studies calculate the thermodynamic and kinetic parameters for each step of the reaction, allowing for the determination of the most likely pathway. For instance, in the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine (B178648), nonempirical quantum-chemical calculations were used to discuss a possible reaction mechanism leading to the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones.

The study of enaminone cyclizations, a fundamental reaction type for this class of compounds, has also benefited from computational analysis. Theoretical models can predict whether a reaction will proceed via a concerted or stepwise mechanism and can identify the key structural features that influence the reaction barrier. For example, in the synthesis of cyclic enaminones, aza-Michael addition followed by Wolff rearrangement and nucleophilic ketene (B1206846) cyclization has been proposed, with each step being amenable to theoretical investigation.

Furthermore, computational studies on the photocyclization reactions of related α-N-alkylamino ketones have revealed preferred reaction pathways involving transitions between different electronic states (singlet and triplet), underscoring the predictive power of these methods in understanding complex photochemical transformations.

Table 1: Representative Calculated Activation Energies for a Hypothetical Reaction Step (Note: This table presents hypothetical data based on typical values found in computational studies of related heterocyclic systems for illustrative purposes, as specific data for the title compound is not publicly available.)

Transition StateReaction StepComputational MethodBasis SetActivation Energy (kcal/mol)
TS1CyclizationDFT (B3LYP)6-31G(d)25.4
TS2DehydrationMP2cc-pVTZ18.7
TS3AromatizationDFT (M06-2X)6-311+G(d,p)12.1

Supramolecular Interactions and Molecular Recognition Studies (Computational Aspects)

The way molecules of this compound interact with each other and with other molecules is governed by a complex interplay of non-covalent forces. Computational methods are invaluable for dissecting these interactions and predicting how the molecule will behave in larger assemblies or when binding to a specific target.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. frontiersin.org These methods are central to the field of drug discovery. For instance, studies on morpholine-substituted tetrahydroquinoline derivatives have used these techniques to investigate their potential as mTOR inhibitors. Similarly, molecular docking studies on other related tetrahydroquinazolines have suggested high binding affinities towards essential enzymes of Mycobacterium tuberculosis, identifying them as potential candidates for new antitubercular agents. researcher.life MD simulations can further refine these binding predictions by showing how the complex behaves over time, providing insights into the stability of the interaction. frontiersin.org

Table 2: Calculated Intermolecular Interaction Energies for a Model Dihydroquinolinone Dimer (Note: This table presents hypothetical data based on typical values found in computational studies of related heterocyclic systems for illustrative purposes, as specific data for the title compound is not publicly available.)

Interaction TypeComputational MethodBasis SetInteraction Energy (kcal/mol)
Hydrogen Bonding (N-H···O=C)DFT-D (B3LYP-D3)6-311++G(d,p)-5.8
π-π StackingMP2aug-cc-pVDZ-2.3
C-H···π InteractionSCS-MP2cc-pVTZ-1.5
van der WaalsDFT-D (B3LYP-D3)6-311++G(d,p)-4.2

Advanced Applications and Potential in Chemical Sciences of 7,7 Dimethyl 7,8 Dihydroquinolin 5 6h One

Utilization as a Synthetic Building Block for Complex Molecules

The 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one framework is a valuable building block in organic synthesis, primarily due to the reactivity of its precursor, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and the subsequent quinolinone structure. Synthetic chemists leverage this scaffold to construct a variety of more complex, often polycyclic, heterocyclic systems.

A common synthetic route involves the reaction of dimedone or its enamine derivative, 3-amino-5,5-dimethylcyclohex-2-en-1-one, with various electrophilic partners. For instance, the reaction with acyl- and aroylpyruvic acids yields 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. researchgate.net These carboxylic acid derivatives are not endpoints but serve as crucial starting materials for the synthesis of tricyclic heterocycles, such as pyrido[4,3,2-de]cinnolones and nih.govacs.orgoxazino[5,4,3-de]quinolines. researchgate.net

Furthermore, the versatility of this building block is highlighted in multicomponent reactions (MCRs). An efficient, one-pot synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones has been developed using dimedone, substituted aryl aldehydes, and thiourea (B124793). mdpi.com This approach is valued for its atom economy and the straightforward assembly of complex, drug-like molecules. mdpi.com Similarly, a two-step reaction that can be performed in a single pot without isolating intermediates allows for the formation of 7,7-dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione. researchgate.net

The synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones can be achieved in high yields from the reaction of Morita-Baylis-Hillman adduct acetates with cyclohexane-1,3-diones and an ammonia (B1221849) source, often under solvent-free conditions. researchgate.net These methods underscore the utility of the dihydroquinolinone core in creating diverse molecular libraries. researchgate.netgoogle.com The resulting structures are often explored for their potential biological activities, including anticancer and antimicrobial properties. google.com

Table 1: Examples of Complex Molecules Synthesized from this compound Precursors

Precursor Reactants Product Class Reference
3-Amino-5,5-dimethylcyclohex-2-en-1-one Aroylpyruvic acids 2-Aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids researchgate.net
5,5-Dimethylcyclohexane-1,3-dione (Dimedone) Aryl aldehydes, Thiourea 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones mdpi.com
Cyclohexane-1,3-diones Morita-Baylis-Hillman adduct acetates, Ammonium (B1175870) acetate (B1210297) 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones researchgate.net
Enaminone of Dimedone Acylating agent (Meldrum's acid) 7,7-Dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione researchgate.net

Development of Fluorescent Probes and Chemosensors

The quinoline (B57606) scaffold is a privileged fluorophore in the design of chemosensors due to its favorable photophysical properties, including high quantum yields and environmental sensitivity. The this compound core can be strategically modified to create highly selective and sensitive fluorescent probes for various analytes. acs.orgnih.gov

The rational design of quinoline-based fluorescent probes involves a modular approach, where different functional domains are incorporated into the core structure. acs.org These domains typically include:

A Recognition Unit (Receptor): This part is designed to bind selectively with the target analyte (e.g., a metal ion or a small molecule).

A Fluorophore Unit: The quinoline core itself, which provides the fluorescent signal.

A Linker: A spacer that connects the receptor to the fluorophore and can modulate the communication between them.

By carefully selecting the receptor, probes can be tailored for specific analytes. For example, derivatives of 8-hydroxyquinoline (B1678124) are well-known chelating agents for metal ions. nih.gov The synthesis of a 5,7-disubstituted-8-hydroxyquinoline derivative linked to a cyclen (1,4,7,10-tetraazacyclododecane) macrocycle resulted in a highly sensitive and selective fluorescent probe for Zinc (Zn²⁺) ions. nih.gov Similarly, other quinoline-based systems have been engineered for the detection of cations like Ni²⁺ and Cu²⁺, and anions such as cyanide (CN⁻). nih.gov The synthesis often involves regioselective cross-coupling reactions, allowing for the combinatorial development of diverse probes. acs.org

The detection mechanism of quinoline-based fluorescent sensors typically relies on processes that alter the fluorescence output of the quinoline fluorophore upon binding to the analyte. Common mechanisms include:

Chelation-Enhanced Fluorescence (CHEF): In this process, the binding of a metal ion to the receptor restricts intramolecular rotations or other non-radiative decay pathways, leading to a significant increase in fluorescence intensity. The Zn²⁺ probe based on an 8-hydroxyquinoline-pendant cyclen operates via this mechanism, showing a 32-fold increase in fluorescence upon complexation. nih.gov

Intramolecular Charge Transfer (ICT): The quinoline ring can act as an electron donor or acceptor. The binding of an analyte can modulate the ICT process, causing a shift in the emission wavelength or a change in intensity. The interaction of some quinolin-2(1H)-one derivatives with a cucurbit mdpi.comuril macrocycle enhances fluorescence by stabilizing the ICT state and inhibiting non-radiative decay pathways. nih.gov

Photoinduced Electron Transfer (PET): A PET sensor contains a receptor with a lone pair of electrons (e.g., a nitrogen atom) that can quench the fluorescence of the attached fluorophore. Upon binding to an analyte (like a proton or a metal ion), the lone pair is engaged in bonding, the PET process is inhibited, and fluorescence is "turned on."

Selectivity is engineered by designing a receptor cavity or binding site that is sterically and electronically complementary to the target analyte. For instance, the size of the macrocyclic ring in metal ion sensors plays a crucial role in determining which cation will bind most strongly. nih.gov The high selectivity of some probes allows for the detection of specific analytes even in complex biological or environmental samples. nih.govresearchgate.net

Table 2: Sensing Mechanisms in Quinoline-Based Fluorescent Probes

Probe Base Analyte Sensing Mechanism Observed Change Reference
8-Hydroxyquinoline-pendant cyclen Zn²⁺ CHEF Fluorescence enhancement nih.gov
Dihydro phenylquinazolinone Ni²⁺, Cu²⁺ Fluorescence Quenching / Colorimetric Color change from colorless to yellow nih.gov
7-(Diethylamino)quinolin-2(1H)-one Methyl Viologen (via displacement) Indicator Displacement Assay (IDA) Fluorescence decrease nih.gov
Quinolino[7,8-j] nih.govmdpi.comphenanthroline Picric Acid Fluorescence Quenching High selectivity and sensitivity researchgate.net

Exploration in Material Science Applications

The rigid and planar structure of the quinoline ring system, combined with its inherent electronic and photophysical properties, makes it an attractive candidate for applications in material science.

Derivatives of the quinoline core are significant in the field of organic electronics, particularly for the development of Organic Light-Emitting Diodes (OLEDs). The luminescent properties of metal complexes involving quinoline ligands are central to this application. For example, metal complexes of 5,7-dimethyl-8-hydroxyquinoline (B1300873) exhibit unique photophysical properties that make them suitable for use as emissive materials in OLEDs.

The development of stable and tunable polycyclic aromatic compounds is a key goal in advancing organic optoelectronics. chemrxiv.org Quinoline-based structures contribute to this field by offering robust frameworks that can be functionalized to fine-tune the HOMO-LUMO energy gap. This tuning allows for the control of emission color and other critical optoelectronic properties. These materials often exhibit vivid fluorescence across the visible spectrum and possess enhanced stability compared to other polycyclic hydrocarbons like acenes, making them promising for practical device applications. chemrxiv.org

A notable application of this compound derivatives is in polymer chemistry, specifically as components of polymerization initiators. Bimetallic aluminum complexes derived from 5,6-dihydro-7,7-dimethylquinolin-8-ol have been synthesized and successfully employed as pro-initiators for the Ring-Opening Polymerization (ROP) of ε-caprolactone, a key monomer for producing biodegradable polyesters. mdpi.comnih.gov

These aluminum complexes are typically synthesized by treating the corresponding 5,6-dihydro-7,7-dimethylquinolin-8-ol pro-ligand with an aluminum alkyl like AlMe₃ or AlEt₃. nih.gov The resulting complexes, often dimeric in their solid state, become highly active polymerization initiators, especially in the presence of an alcohol co-initiator like benzyl (B1604629) alcohol (BnOH). mdpi.comnih.gov In the presence of BnOH, these systems can achieve nearly 100% conversion of ε-caprolactone in a short time frame at elevated temperatures. nih.gov The activity can be tuned by modifying the substituents on the quinoline ring or the alkyl groups on the aluminum center. Studies suggest that the active initiator is likely a monomeric species formed at the operational temperature of the polymerization. mdpi.comnih.gov

Table 3: Bimetallic Aluminum Quinolin-8-olates as Pro-Initiators for ε-Caprolactone Polymerization

Complex Formula Polymerization Activity Reference
C1 [{2-H-7,7-Me₂-8-HC₉H₆N-8-O}AlMe₂]₂ High activity with BnOH (99% conversion in 10 min) mdpi.comnih.gov
C2 [{2-H-7,7-Me₂-8-HC₉H₆N-8-O}AlEt₂]₂ Good control and efficiency nih.gov
C3 [{2-H-7,7-Me₂-8-HC₉H₆N-8-O}Al(i-Bu)₂]₂ Good control and efficiency nih.gov
C4 [{2-Cl-7,7-Me₂-8-HC₉H₆N-8-O}AlMe₂]₂ Lowest activity in the series mdpi.comnih.gov

Catalytic Applications (e.g., Organocatalysis, Ligands for Metal Catalysis)

While the direct application of this compound as an organocatalyst is not extensively documented, its derivatives have emerged as highly effective ligands in metal-catalyzed reactions. The rigid quinoline backbone allows for the precise spatial arrangement of coordinating atoms, which is crucial for achieving high selectivity in asymmetric catalysis.

Research has predominantly focused on modifying the core structure, particularly at the 8-position, to create chiral ligands for transition metal complexes. Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which are structurally related to the title compound, have been successfully employed as diamine chelating ligands for rhodium, ruthenium, and iridium catalysts. nih.govmdpi.comnih.gov These complexes are particularly proficient in the asymmetric transfer hydrogenation (ATH) of imines, a key reaction for producing chiral amines, which are vital intermediates for pharmaceuticals. nih.govmdpi.com

The steric and electronic properties of these ligands, influenced by substituents on the quinoline ring, directly impact the catalytic activity and enantioselectivity of the resulting metal complexes. nih.gov For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used to create rhodium complexes that effectively catalyze the ATH of substituted dihydroisoquinolines, yielding precursors to biologically active alkaloids. nih.govnih.gov

Table 1: Catalytic Systems Based on Tetrahydroquinoline Derivatives

Catalyst/Ligand Metal Center Reaction Type Substrate Example Key Finding Reference
(R)-CAMPY (L1) Rhodium (Rh) Asymmetric Transfer Hydrogenation (ATH) 1-Aryl Substituted Dihydroisoquinolines Effective reactivity and enantioselectivity (up to 69% ee) in producing alkaloid precursors. nih.gov
(R)-Me-CAMPY (L2) Rhodium (Rh) Asymmetric Transfer Hydrogenation (ATH) 1-Aryl Substituted Dihydroisoquinolines Rhodium catalysts with this ligand proved most effective in terms of reactivity and selectivity. nih.govnih.gov
8-amino-5,6,7,8-tetrahydroquinoline derivatives Iridium (Ir), Ruthenium (Ru) Asymmetric Transfer Hydrogenation (ATH) Cyclic Aromatic Imines The ligands were investigated in Cp* metal complexes under mild aqueous conditions. mdpi.com

Photoredox Catalysis and Photo-induced Reactions

The direct involvement of this compound in photoredox catalysis is an emerging area of interest with limited specific research to date. However, the inherent photophysical potential of the broader dihydroquinolinone family suggests promising avenues for exploration. Related heterocyclic systems, such as dihydroquinazolinones, have been shown to exhibit significant changes in their photophysical properties depending on solvent polarity, which is indicative of intramolecular charge transfer (ICT) character in the excited state. nih.govresearchgate.net This ICT behavior is a key feature for molecules used in photoredox applications.

Furthermore, structurally similar compounds like 6,7-dihydro-5H-quinolin-8-one are known to be important intermediates in the synthesis of polyheterocyclic systems that exhibit photoluminescence. researchgate.net This suggests that the fundamental scaffold of the title compound can be a precursor to photoactive materials. The conjugated π-system within the 7,8-dihydroquinolin-5(6H)-one structure provides a basis for electronic transitions upon light absorption, a prerequisite for any photochemical process. Future research may focus on harnessing these properties to enable this compound or its derivatives to act as photosensitizers or participants in photo-induced electron transfer reactions.

Ligand Design for Coordination Chemistry

The this compound scaffold is an excellent platform for designing ligands for coordination chemistry. The presence of both a nitrogen atom within the pyridine (B92270) ring and a carbonyl oxygen provides two potential coordination sites for metal ions. This bidentate chelation capability is well-established in the parent compound, 8-hydroxyquinoline, which is a renowned metal ion chelator that forms stable complexes with a wide array of metal ions through its nitrogen and deprotonated oxygen atoms. researchgate.netmdpi.com

Derivatives of the title compound have been extensively developed as sophisticated ligands. As mentioned previously, chiral 8-amino derivatives of the tetrahydroquinoline core serve as bidentate (N,N) ligands. nih.govmdpi.com These ligands form stable complexes with various transition metals, including rhodium and ruthenium, which are then used in catalysis. nih.govnih.gov The rigid framework inherited from the quinoline structure helps to create a well-defined chiral environment around the metal center, which is essential for stereocontrol in asymmetric reactions. mdpi.com The design can be further tuned by introducing different substituents on the heterocyclic ring to modulate the electronic and steric environment of the metal's coordination sphere. nih.gov

Table 2: Representative Metal Complexes with Quinoline-Based Ligands

Ligand Metal Ion(s) Coordination Mode Resulting Complex Application Reference
(R)-CAMPY / (R)-Me-CAMPY Rh(III), Ir(III), Ru(II) Bidentate (N,N) Asymmetric Catalysis nih.govmdpi.com
8-Hydroxyquinoline (8-HQ) Cu(II), Zn(II), Fe(II), Fe(III) Bidentate (N,O⁻) Antimicrobial Agents, Chemosensors researchgate.netmdpi.com
5-Nitro-8-hydroxyquinoline-proline hybrid Rh(III), Ru(II), Cu(II), Zn(II) Versatile (N,O⁻), (O,O⁻) Anticancer Agents mdpi.com
4,9-Dihydroxyquinolino[7,8-h]quinoline Beryllium(II) Bidentate (N,N) Metal Chelation massey.ac.nz

Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound contains key functional groups that can drive supramolecular assembly. The carbonyl group is an effective hydrogen bond acceptor, while the N-H group, present in its enol-amine tautomer, can act as a hydrogen bond donor. This dual capability for hydrogen bonding creates significant potential for the molecule to form well-ordered, self-assembled structures such as chains, sheets, or more complex three-dimensional networks.

While direct studies on the self-assembly of this compound are not widely available, analysis of closely related crystal structures provides strong evidence for its potential in this field. For example, the crystal structure of 8-hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate (B86663) reveals extensive networks of N—H⋯O and O—H⋯O hydrogen bonds that link cations and anions into columns. nih.gov In addition to hydrogen bonding, π–π stacking interactions between the aromatic quinoline rings, with centroid-centroid distances of approximately 3.5–3.7 Å, contribute to the stability of the columnar assembly. nih.gov The presence of the aromatic ring in this compound suggests it could participate in similar stabilizing π-stacking interactions. These non-covalent interactions are fundamental to designing crystal architectures and functional supramolecular materials.

Future Research Directions and Unresolved Challenges for 7,7 Dimethyl 7,8 Dihydroquinolin 5 6h One

Development of Novel and Sustainable Synthetic Routes

While classical methods for the synthesis of 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one exist, there is a continuous need for more efficient, cost-effective, and environmentally benign synthetic strategies. Future research should focus on the development of novel synthetic routes that adhere to the principles of green chemistry. This includes the use of renewable starting materials, non-toxic solvents, and catalytic systems that minimize waste generation.

One promising approach is the further exploration of one-pot multicomponent reactions. For instance, a one-pot synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-one derivatives has been reported from Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, offering good to excellent yields. researchgate.net Further optimization of such methods for the specific synthesis of the 7,7-dimethyl analogue is a key area of interest. Additionally, the use of novel catalysts, such as zinc ferrite (B1171679) nanoparticles, has been shown to efficiently promote the synthesis of related hexahydro-1H-quinazoline-5-ones in a one-pot, solvent-free manner, suggesting a potential avenue for the synthesis of the target quinolinone. mdpi.com

The table below summarizes some of the existing and potential sustainable synthetic approaches.

Synthetic ApproachKey FeaturesPotential Advantages
One-Pot Multicomponent Reactions Combination of multiple reaction steps in a single vessel without isolation of intermediates.Increased efficiency, reduced waste, and time savings.
Solvent-Free Synthesis Reactions conducted in the absence of a solvent.Reduced environmental impact and simplified purification.
Novel Catalysis Utilization of eco-friendly and reusable catalysts (e.g., nanocatalysts).Lower catalyst loading, easier recovery and reuse, and milder reaction conditions.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Shorter reaction times and often higher yields. wikipedia.org

Comprehensive Exploration of Structure-Function Relationships

A thorough understanding of the structure-function relationships (SFR) of this compound is crucial for the rational design of new derivatives with enhanced biological activity and selectivity. While some studies have explored the biological activities of related quinolinone derivatives, a systematic investigation of how modifications to the this compound scaffold affect its function is largely unexplored.

Future research should involve the synthesis of a diverse library of analogues with systematic variations at different positions of the quinolinone ring. For example, substitutions at the aromatic ring, the nitrogen atom, and the methylene (B1212753) groups of the saturated ring could be explored. The synthesized compounds should then be screened against a panel of biological targets to establish clear SFRs. For instance, studies on other quinoline (B57606) derivatives have shown that substitutions at various positions can significantly impact their antibacterial or anticancer activities. nih.govnih.gov

A systematic SFR study would involve:

Synthesis of Analogues: Introducing a variety of substituents (e.g., electron-donating/withdrawing groups, halogens, alkyl, aryl groups) at different positions of the molecule.

Biological Screening: Testing the synthesized compounds against a range of biological targets, such as enzymes, receptors, or cancer cell lines.

Quantitative Structure-Activity Relationship (QSAR) Studies: Using computational models to correlate the structural features of the compounds with their biological activities, which can guide the design of more potent analogues. unesp.br

Advanced Mechanistic Studies at the Atomic Level

A detailed understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing more efficient synthetic routes. While the general mechanism of Hantzsch-type reactions, often employed for the synthesis of related dihydropyridines and quinolines, is known, advanced mechanistic studies at the atomic level for the formation of this specific compound are lacking. wikipedia.orgnih.govorganic-chemistry.org

Future research should employ a combination of experimental and computational techniques to elucidate the reaction pathways. This could include:

In-situ Spectroscopic Monitoring: Using techniques like NMR and IR spectroscopy to monitor the reaction in real-time and identify key intermediates.

Kinetic Studies: Determining the reaction kinetics to understand the rate-determining steps and the influence of various parameters on the reaction rate.

Computational Modeling (DFT): Employing Density Functional Theory (DFT) calculations to model the reaction pathway, calculate transition state energies, and predict the most favorable mechanism. arabjchem.orgnih.govrsc.orgresearchgate.net Such studies have been used to investigate the mechanism of related quinoline syntheses and hydrodenitrogenation. nih.govrsc.org One study has already proposed a plausible mechanism for the formation of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids based on ab initio quantum-chemical calculations. researchgate.net

Integration with Emerging Technologies (e.g., Flow Chemistry, AI in Synthesis)

The integration of emerging technologies like flow chemistry and artificial intelligence (AI) holds immense potential for revolutionizing the synthesis of this compound.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of quinolines and other heterocycles has been demonstrated, and future research should focus on developing a robust and scalable flow process for the production of this compound. This would not only improve the efficiency of the synthesis but also enable the on-demand production of this important scaffold.

Artificial Intelligence (AI) in Synthesis: AI and machine learning algorithms are increasingly being used to predict optimal reaction conditions, design novel synthetic routes, and even automate the entire synthesis process. For a compound like this compound, AI could be employed to:

Retrosynthetic Analysis: Predict novel and efficient synthetic pathways starting from readily available precursors.

Reaction Optimization: Identify the optimal set of reaction parameters (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.

Automated Synthesis: Integrate with robotic platforms to enable the automated synthesis and purification of the target compound and its derivatives.

Exploration of New Biological Targets and Pathways

The quinolinone scaffold is present in a wide range of biologically active compounds with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities. nih.govnih.govsapub.orgresearchgate.net While some derivatives of this compound have been investigated for their biological properties, there is a vast and underexplored landscape of potential new biological targets and pathways. nih.gov

Future research should focus on:

High-Throughput Screening: Screening libraries of this compound derivatives against a wide array of biological targets to identify novel activities.

Target Identification and Validation: For compounds that show promising activity, identifying the specific molecular target and validating its role in the observed biological effect.

Mechanism of Action Studies: Elucidating the detailed mechanism by which the active compounds exert their biological effects.

For example, a study on 2-amino-7,7-dimethyl-4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives revealed potential cytotoxic agents, suggesting that the 7,7-dimethyl-dihydroquinolinone core could be a valuable scaffold for anticancer drug discovery. nih.gov

Potential in Other Chemical Science Disciplines

Beyond its applications in medicinal chemistry, the unique structural and electronic properties of this compound suggest its potential for use in other chemical science disciplines.

Materials Science: The dihydroquinolinone core could serve as a building block for the synthesis of novel functional materials. For instance, derivatives with extended π-conjugation could exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net The related 7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole (B567248) subunit has been utilized in materials for OLEDs. researchgate.net

Catalysis: The nitrogen and oxygen atoms in the quinolinone scaffold can act as coordination sites for metal ions. Metal complexes of this compound derivatives could be explored for their catalytic activity in various organic transformations.

Addressing Challenges in Scalability and Derivatization

To translate the potential of this compound from the laboratory to industrial applications, challenges related to scalability and derivatization must be addressed.

Scalability: Many of the reported synthetic methods for this compound are performed on a small scale. Scaling up these processes can often lead to issues such as decreased yields, increased side product formation, and difficulties in purification. Future research should focus on developing scalable and robust synthetic routes that are amenable to large-scale production. The adoption of flow chemistry, as mentioned earlier, could be a key strategy in overcoming these challenges.

Derivatization: The development of a diverse library of derivatives is essential for exploring the full potential of the this compound scaffold. However, the selective functionalization of this molecule can be challenging due to the presence of multiple reactive sites. Future work should focus on developing selective and efficient methods for the derivatization of the quinolinone ring at various positions. This could involve the use of protecting groups, regioselective catalysts, and novel synthetic methodologies to access a wider range of analogues for biological and materials science applications. For example, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids provides a handle for further functionalization. researchgate.netresearchgate.netosi.lv

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from quinoline derivatives. Key steps include:

  • Cyclization : Using ethanol or methanol as solvents under reflux conditions to form the dihydroquinolinone core .
  • Dimethylation : Introducing methyl groups via alkylation reagents (e.g., methyl iodide) in the presence of a base like potassium carbonate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >98% purity .
    • Critical Parameters : Temperature control (±2°C) during cyclization and stoichiometric precision in alkylation steps are crucial for yield optimization .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Chromatography : Flash column chromatography with gradient elution (hexane to ethyl acetate) effectively separates the compound from byproducts .
  • Recrystallization : Ethanol or methanol is preferred due to the compound’s moderate solubility (~10 mM at 25°C), yielding crystalline solids with >97% purity .
  • Quality Control : HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms purity, with UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store under argon at 4°C in amber vials to prevent oxidation and photodegradation .
  • Solubility : Prepare stock solutions in DMSO (10 mM) for biological assays; avoid aqueous buffers due to limited solubility (~0.5 mg/mL in water) .
  • Safety : Use fume hoods and PPE (gloves, lab coat) to mitigate inhalation/contact risks, as structural analogs may exhibit undefined toxicity .

Advanced Research Questions

Q. How does the substitution pattern on the quinolinone core influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Dimethyl Groups : Enhance lipophilicity (logP ~2.1), improving membrane permeability .
  • Position 2/4 Modifications : Chloro or methoxy substitutions increase affinity for kinase targets (e.g., EGFR), while nitro groups reduce activity .
    • Validation : Comparative assays using analogs (e.g., 2-Chloro-6,6-dimethyl derivatives) reveal 10–100x potency differences in enzyme inhibition .

Q. What strategies resolve contradictions in biological activity data between derivatives?

  • Data Triangulation : Combine in vitro assays (e.g., kinase profiling), molecular docking (AutoDock Vina), and physicochemical profiling (logP, solubility) to identify outliers .
  • Case Study : Discrepancies in IC50 values for antiproliferative activity may arise from assay conditions (e.g., serum concentration); standardized protocols (e.g., 10% FBS in DMEM) reduce variability .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., CDK2) to identify key interactions (hydrogen bonds with Glu81, hydrophobic contacts with dimethyl groups) .
  • Docking Studies : Use Schrödinger Suite or MOE to prioritize derivatives for synthesis, reducing experimental costs by 50% .

Q. What experimental approaches validate the role of the dimethyl group in modulating physicochemical properties?

  • LogP Measurement : Shake-flask method (octanol/water partition) confirms increased lipophilicity compared to non-methylated analogs .
  • Solubility Analysis : Equilibrium solubility assays (pH 7.4 PBS) correlate with bioavailability; dimethyl groups reduce aqueous solubility by ~30% .
  • Thermal Stability : DSC analysis shows a melting point of 180–185°C, indicating robust thermal stability for formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.